Cas no 2877645-13-9 (1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide)

1-(6-Cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is a structurally distinct small molecule featuring a cyclopropylpyrimidine core linked to a piperidine-3-carboxamide scaffold with a tetrahydropyranyl substituent. This compound demonstrates potential as an intermediate or bioactive agent in medicinal chemistry due to its balanced lipophilicity and hydrogen-bonding capacity, which may enhance target binding and pharmacokinetic properties. The cyclopropyl group contributes to metabolic stability, while the tetrahydropyranyl moiety offers conformational flexibility. Its modular design allows for further derivatization, making it a versatile building block for drug discovery efforts, particularly in targeting kinase or GPCR-related pathways. The compound's synthetic accessibility and physicochemical profile support its utility in lead optimization studies.
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide structure
2877645-13-9 structure
Product Name:1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
CAS No:2877645-13-9
MF:C18H26N4O2
MW:330.424643993378
CID:5308624
PubChem ID:165431401
Update Time:2025-05-23

1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
    • 2877645-13-9
    • AKOS040887582
    • F6830-7560
    • Inchi: 1S/C18H26N4O2/c23-18(21-15-5-8-24-9-6-15)14-2-1-7-22(11-14)17-10-16(13-3-4-13)19-12-20-17/h10,12-15H,1-9,11H2,(H,21,23)
    • InChI Key: PVGHSSCNJWIKMY-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)NC(C1CCCN(C2=CC(C3CC3)=NC=N2)C1)=O

Computed Properties

  • Exact Mass: 330.20557608g/mol
  • Monoisotopic Mass: 330.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.4Ų

1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6830-7560-2μmol
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
2μmol
$85.5 2023-09-07
Life Chemicals
F6830-7560-5μmol
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
5μmol
$94.5 2023-09-07
Life Chemicals
F6830-7560-10μmol
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
10μmol
$103.5 2023-09-07
Life Chemicals
F6830-7560-20μmol
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
20μmol
$118.5 2023-09-07
Life Chemicals
F6830-7560-1mg
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
1mg
$81.0 2023-09-07
Life Chemicals
F6830-7560-2mg
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
2mg
$88.5 2023-09-07
Life Chemicals
F6830-7560-3mg
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
3mg
$94.5 2023-09-07
Life Chemicals
F6830-7560-4mg
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
4mg
$99.0 2023-09-07
Life Chemicals
F6830-7560-5mg
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
5mg
$103.5 2023-09-07
Life Chemicals
F6830-7560-10mg
1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide
2877645-13-9
10mg
$118.5 2023-09-07

Additional information on 1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide

1-(6-Cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide: A Comprehensive Overview

1-(6-Cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide, also known by its CAS number 2877645-13-9, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its potential as a therapeutic agent in various disease models, making it a subject of intense research interest.

The molecular structure of 1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide is characterized by a pyrimidine ring fused with a cyclopropane group, which contributes to its stability and bioavailability. The piperidine ring, substituted with an oxane group, further enhances its pharmacokinetic properties. These structural elements collectively make the compound a strong candidate for drug development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These methods not only improve yield but also ensure the scalability of the synthesis, which is crucial for preclinical and clinical trials.

In terms of pharmacology, 1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide has demonstrated potent activity in several biological assays. For instance, studies have shown its ability to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Additionally, its selectivity for specific receptor subtypes suggests a reduced likelihood of adverse effects compared to existing therapies.

The compound's bioavailability is another critical factor that has been extensively studied. Research indicates that the oxane substituent plays a significant role in enhancing solubility and permeability, thereby improving oral bioavailability. This attribute is particularly advantageous for developing once-daily dosing regimens, which are more convenient for patients.

Moreover, computational modeling has provided valuable insights into the compound's interaction with target proteins. Molecular docking studies have revealed that the cyclopropane group contributes to strong binding affinities by forming unique interactions with the active site residues. These findings have guided further optimization efforts aimed at improving potency and selectivity.

In conclusion, 1-(6-cyclopropylpyrimidin-4-yl)-N-(oxan-4-yl)piperidine-3-carboxamide represents a promising lead compound in drug discovery. Its unique structure, combined with favorable pharmacokinetic properties and potent biological activity, positions it as a strong candidate for advancing into preclinical development. As research continues to uncover its full potential, this compound holds the promise of becoming an effective therapeutic agent in the near future.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd